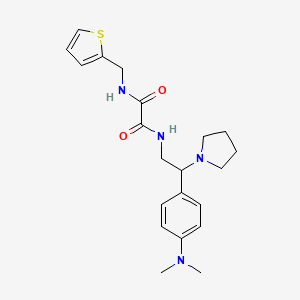![molecular formula C24H20N4O2 B2401483 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902891-86-5](/img/no-structure.png)
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazoloquinazolines and has been shown to possess a range of pharmacological properties that make it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is not fully understood. However, it has been shown to interact with various molecular targets, including DNA, RNA, and proteins. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, leading to its anti-inflammatory activity. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to activate various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and possess anti-inflammatory and anti-oxidant activities. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to modulate the expression of various genes involved in cancer progression, inflammation, and oxidative stress. It has also been shown to regulate the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in lab experiments include its high purity and high yield, as well as its well-characterized pharmacological properties. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been extensively studied in various in vitro and in vivo models, making it a well-established tool for scientific research. However, the limitations of using 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. One direction is to further investigate its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-oxidant activities. Another direction is to elucidate its mechanism of action, including its interactions with molecular targets and signaling pathways. Further studies are also needed to assess its potential toxicity and safety profile. Finally, there is a need for the development of novel 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves the reaction of 4-methoxybenzylamine with 4-methylphenylisocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-thione to yield the final product, 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The synthesis of 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been shown to protect against oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Propiedades
Número CAS |
902891-86-5 |
|---|---|
Nombre del producto |
4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C24H20N4O2 |
Peso molecular |
396.45 |
Nombre IUPAC |
4-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H20N4O2/c1-16-7-11-18(12-8-16)22-25-26-24-27(15-17-9-13-19(30-2)14-10-17)23(29)20-5-3-4-6-21(20)28(22)24/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)
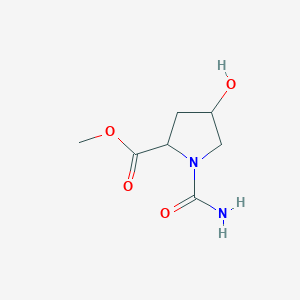
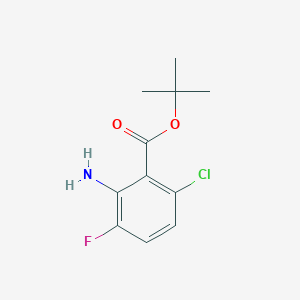
![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)
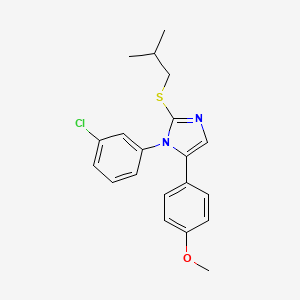
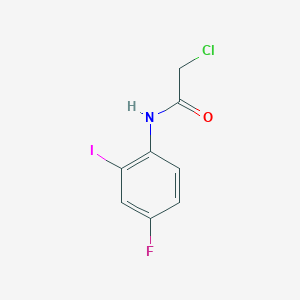
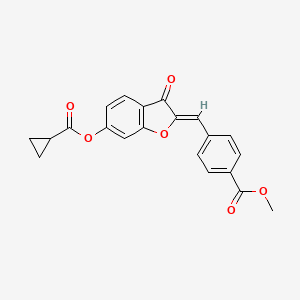
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)
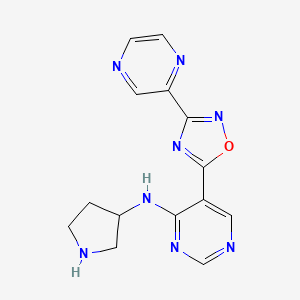
![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)
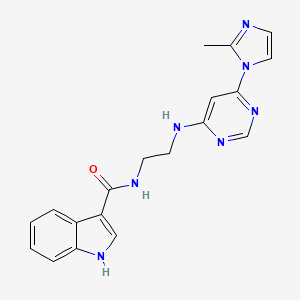
![2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2401419.png)

